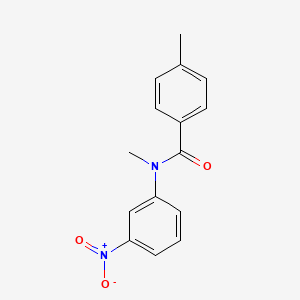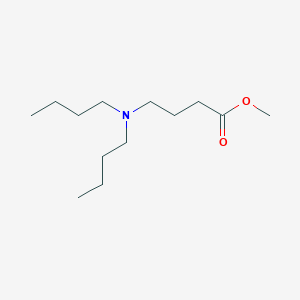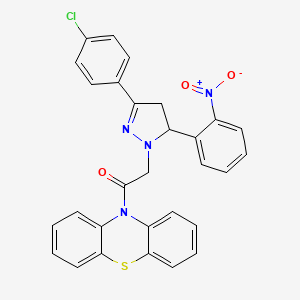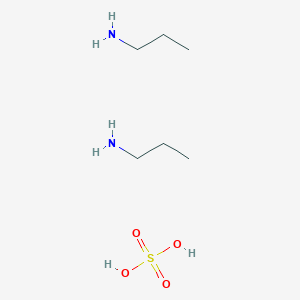
n-Propyl-ammonium sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Propyl-ammonium sulfate: is an organic compound that belongs to the class of ammonium salts. It is composed of n-propylamine and sulfuric acid. This compound is known for its various applications in different fields, including chemistry, biology, and industry. Its unique properties make it a valuable compound for scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Propyl-ammonium sulfate can be synthesized through the reaction of n-propylamine with sulfuric acid. The reaction is typically carried out in an aqueous medium, where n-propylamine is slowly added to a solution of sulfuric acid under controlled temperature conditions. The reaction can be represented as follows:
C3H7NH2+H2SO4→(C3H7NH3)2SO4
Industrial Production Methods: In industrial settings, this compound is produced by treating ammonia with sulfuric acid. The process involves introducing a mixture of ammonia gas and water vapor into a reactor containing a saturated solution of ammonium sulfate and a small percentage of free sulfuric acid at a controlled temperature. The reaction is exothermic, and the heat generated helps maintain the temperature of the reactor .
Chemical Reactions Analysis
Types of Reactions: n-Propyl-ammonium sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the ammonium group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of n-propylamine oxides.
Reduction: Formation of n-propylamine.
Substitution: Formation of substituted ammonium salts.
Scientific Research Applications
Chemistry: n-Propyl-ammonium sulfate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique properties make it suitable for use in the preparation of other organic compounds.
Biology: In biological research, this compound is used in the purification of proteins and enzymes. It helps in the precipitation of proteins, making it easier to isolate and study them.
Medicine: This compound is used in the formulation of certain pharmaceuticals. Its ability to interact with biological molecules makes it valuable in drug development and delivery systems.
Industry: this compound is used in the production of fertilizers, where it provides essential nutrients like nitrogen and sulfur to plants. It is also used in the textile industry for dyeing and finishing processes .
Mechanism of Action
The mechanism of action of n-propyl-ammonium sulfate involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, altering their structure and function. The compound can also affect cellular pathways by modulating the activity of specific enzymes and receptors. Its ability to form ionic bonds with other molecules makes it effective in various biochemical processes .
Comparison with Similar Compounds
- Ethylammonium sulfate
- Butylammonium sulfate
- Methylammonium sulfate
Comparison: n-Propyl-ammonium sulfate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with other molecules. Compared to ethylammonium sulfate and butylammonium sulfate, this compound has intermediate properties, making it versatile for various applications. Its solubility in water and ability to form stable ionic bonds make it particularly useful in both laboratory and industrial settings .
Properties
CAS No. |
73200-60-9 |
|---|---|
Molecular Formula |
C6H20N2O4S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
propan-1-amine;sulfuric acid |
InChI |
InChI=1S/2C3H9N.H2O4S/c2*1-2-3-4;1-5(2,3)4/h2*2-4H2,1H3;(H2,1,2,3,4) |
InChI Key |
UDDFKHHCYJZBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN.CCCN.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


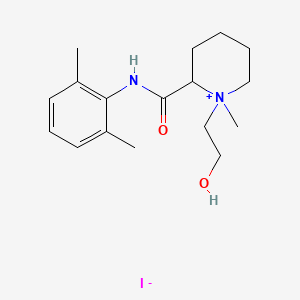
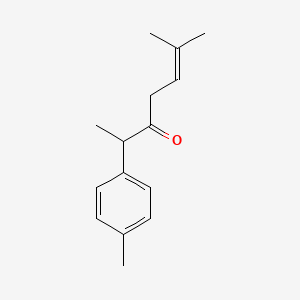
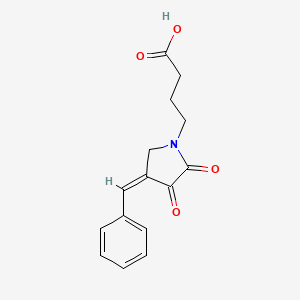
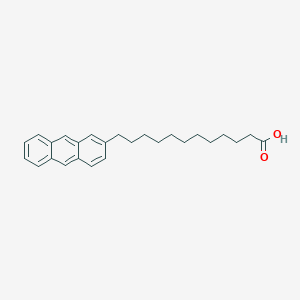
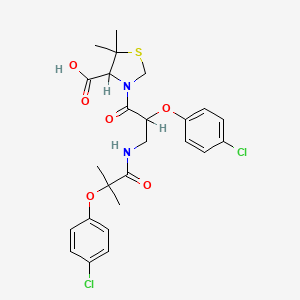

![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)
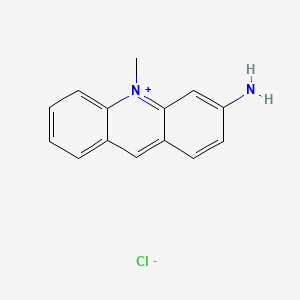
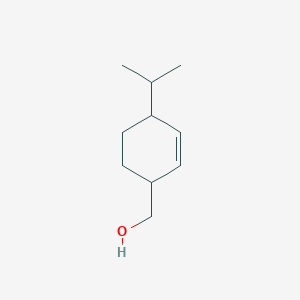

![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)
